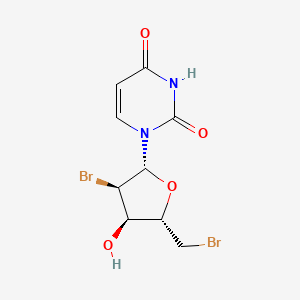
2',5'-Dibromo-2',5'-dideoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5’-Dibromo-2’,5’-dideoxyuridine is a synthetic nucleoside analog, structurally related to uridine. It is characterized by the presence of bromine atoms at the 2’ and 5’ positions of the deoxyribose sugar, replacing the hydroxyl groups typically found in natural nucleosides. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dibromo-2’,5’-dideoxyuridine typically involves the bromination of 2’,5’-dideoxyuridine. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the desired positions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 2’,5’-Dibromo-2’,5’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2’,5’-Dibromo-2’,5’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new compounds.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
2’,5’-Dibromo-2’,5’-dideoxyuridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antiviral and anticancer properties, as it can interfere with nucleic acid synthesis and function.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of viral infections and certain cancers.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2’,5’-Dibromo-2’,5’-dideoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The bromine atoms at the 2’ and 5’ positions interfere with the enzymatic processes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes and pathways involved in nucleic acid metabolism, making it a potent antiviral and anticancer agent.
類似化合物との比較
Similar Compounds
2’,5’-Dideoxyuridine: Lacks the bromine atoms, making it less reactive and less potent in biological applications.
5-Bromouridine: Contains a single bromine atom at the 5’ position, with different chemical and biological properties.
2’,3’-Dideoxyuridine: Another nucleoside analog with modifications at different positions, used in antiviral research.
Uniqueness
2’,5’-Dibromo-2’,5’-dideoxyuridine is unique due to the presence of bromine atoms at both the 2’ and 5’ positions, which significantly alters its chemical reactivity and biological activity. This dual modification enhances its potential as a therapeutic agent and a valuable tool in scientific research.
特性
CAS番号 |
85254-36-0 |
|---|---|
分子式 |
C9H10Br2N2O4 |
分子量 |
369.99 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10Br2N2O4/c10-3-4-7(15)6(11)8(17-4)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
HGINCGKVOSINDP-XVFCMESISA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CBr)O)Br |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CBr)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


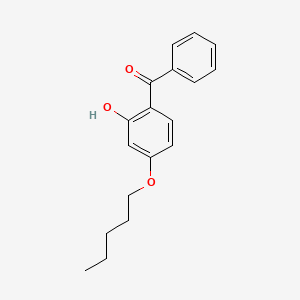
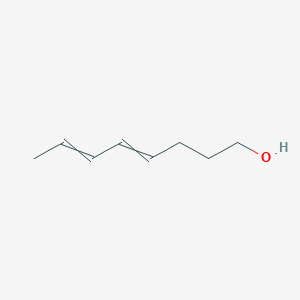
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
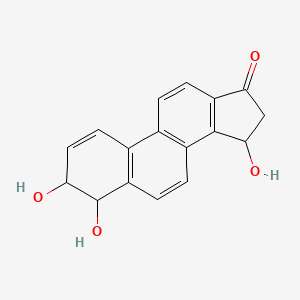
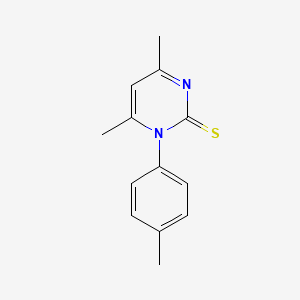
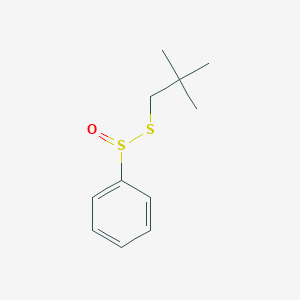

![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)


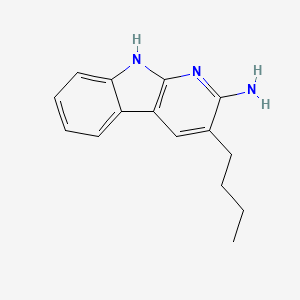
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
